D-Threoninol

Xeno Nucleic Acids Duplex Stability Supramolecular Chemistry

D-Threoninol ((2S,3S)-2-amino-1,3-butanediol) is the essential chiral scaffold for acyclic threoninol nucleic acid (aTNA) duplexes, delivering thermal stability surpassing PNA and complete orthogonality to natural DNA/RNA. It outperforms L-Threoninol and serinol in dye-aggregate stabilization and azobenzene photo-switching, critical for FRET sensors and light-triggered nanodevices. Distinct melting point (57.5–61.5°C) and optical rotation (+4.5°) ensure simple enantiomeric identity verification. Choose D-Threoninol for unmatched chiral performance in diagnostic platforms and molecular computing circuits.

Molecular Formula C4H12ClNO2
Molecular Weight 141.6
CAS No. 44520-55-0
Cat. No. B2792197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Threoninol
CAS44520-55-0
Molecular FormulaC4H12ClNO2
Molecular Weight141.6
Structural Identifiers
SMILESCC(C(CO)N)O
InChIInChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m0/s1
InChIKeyREMZWDMWHINGKS-MMALYQPHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





D-Threoninol (CAS 44520-55-0) Procurement Guide: A Chiral Amino Alcohol for Nucleic Acid Nanotechnology and Peptide Synthesis


D-Threoninol ((2S,3S)-2-amino-1,3-butanediol, CAS 44520-55-0) is a chiral 1,2-amino alcohol that serves as a versatile building block in solution-phase peptide synthesis and as a scaffold for constructing artificial nucleic acids (XNAs) such as acyclic D-threoninol nucleic acid (D-aTNA) [1]. With a melting point of 57.5–61.5 °C and a specific optical rotation of [α]20/D +4.5±0.5° (c=1 in H₂O), D-Threoninol is commercially available at purities ≥97% (NMR) . Its (2S,3S) configuration differentiates it from the natural L-enantiomer and from achiral analogs like serinol, making it a critical building block for applications requiring defined stereochemistry.

Why D-Threoninol Cannot Be Simply Replaced by L-Threoninol or Serinol in Nucleic Acid and Peptide Applications


Generic substitution between D-Threoninol, L-Threoninol, and serinol is not technically valid because the stereochemistry of the amino alcohol backbone governs supramolecular recognition, duplex stability, and cross-hybridization behavior. In XNA systems, D-aTNA forms an exceptionally stable homo-duplex but does not cross-hybridize with natural DNA or RNA, whereas L-aTNA cross-pairs with both DNA and RNA [1][2]. As a dye-tethering scaffold, D-threoninol provides the highest duplex stabilization in dimer and cluster motifs compared to L-threoninol and serinol [3]. Furthermore, the enantiomers exhibit distinct melting points (D: 57.5–61.5 °C vs. L: 49–54 °C) and opposite optical rotations . These quantified differences in thermal stability, hybridization orthogonality, and chiral recognition mean that procurement decisions must be application-specific.

Head-to-Head Quantitative Differentiation Evidence for D-Threoninol (CAS 44520-55-0)


D-Threoninol Forms a Homo-Duplex Far More Stable Than DNA or RNA: aTNA > PNA ≈ GNA ≥ SNA ≫ RNA > DNA

In direct thermal denaturation comparisons, the acyclic D-threoninol nucleic acid (D-aTNA) homo-duplex exhibits a melting temperature (Tm) significantly higher than that of DNA, RNA, and most other artificial nucleic acids. The melting temperature order was experimentally determined as aTNA > PNA ≈ GNA ≥ SNA ≫ RNA > DNA, demonstrating that D-aTNA provides the highest thermal stability among this class of XNAs [1]. The enhanced stability is attributed to the methyl group of the D-threoninol backbone, which restricts conformational flexibility and induces clockwise winding [1].

Xeno Nucleic Acids Duplex Stability Supramolecular Chemistry

D-Threoninol Scaffold Outperforms L-Threoninol and Serinol in DNA Duplex Stabilization for Dye Clustering

When acyclic scaffolds are used to tether dyes within DNA duplexes, D-threoninol provided the highest stabilization in complementary-position (dimer motif) and triple-adjacent-position (cluster motif) configurations, compared to L-threoninol and serinol [1]. In contrast, il-threoninol (inverse L-threoninol) was more stabilizing only in the wedge motif. This motif-specific superiority makes D-threoninol the preferred scaffold for interstrand dye clustering applications such as H-aggregate formation [2].

DNA Nanotechnology Dye Clustering Scaffold Chemistry

Enantiomeric Probe (R)-5 Enables Specific Fluorescence Detection of D-Threoninol with an Enhancement Factor of 3.34 at 540 nm

A chiral fluorescent probe (S)-5 selectively detects L-Threoninol with a fluorescence enhancement factor (ef) of 3.34 at 540 nm and a detection limit (LOD) of 3.26 × 10⁻⁸ M. The enantiomeric probe (R)-5 exhibits equivalent selectivity and sensitivity for D-Threoninol [1]. This reciprocal probe pair enables orthogonal detection of each enantiomer, eliminating ambiguity in chiral purity assessment.

Chiral Sensing Fluorescence Probe Enantioselective Detection

D-Threoninol Outperforms L-Threoninol in Azobenzene-Mediated Duplex Stabilization for Photoregulation

Molecular dynamics simulations and experimental data confirm that D-Threoninol is superior to L-Threoninol for stabilizing the DNA duplex when used as a chiral linker for trans-azobenzene [1]. This differential stabilization translates into more efficient reversible photoregulation of DNA duplex formation and dissociation, a function widely exploited in light-responsive DNA nanostructures [2].

Photoregulation Azobenzene DNA Nanotechnology

D-Threoninol and L-Threoninol Exhibit Distinct Melting Points (ΔTmp ≈ 6–8 °C) and Opposite Optical Rotations

D-Threoninol (CAS 44520-55-0) melts at 57.5–61.5 °C (lit.) and displays a specific optical rotation of [α]20/D +4.5±0.5° (c=1 in H₂O) . In contrast, L-Threoninol (CAS 3228-51-1) melts at 49–54 °C and rotates plane-polarized light in the opposite direction, [α]20/D −4.2° (c=1 in H₂O) . These readily measurable bulk properties serve as orthogonal identity and purity checks that unambiguously distinguish the two enantiomers.

Chiral Purity Physical Characterization Quality Control

Priority Application Scenarios for D-Threoninol Based on Verified Differentiation Evidence


Synthesis of Orthogonal D-aTNA Homo-Duplex Nanostructures

Owing to the exceptionally high thermal stability of D-aTNA homo-duplexes (aTNA > PNA ≈ GNA ≥ SNA ≫ RNA > DNA) and the complete orthogonality of D-aTNA to natural nucleic acids [1], D-Threoninol is the optimal scaffold for constructing artificial nucleic acid nanostructures that must operate without interference from endogenous DNA or RNA. This is critical for in vitro diagnostic platforms and orthogonal molecular computing circuits.

Interstrand Dye Clustering for FRET Sensors and Photonic DNA Devices

D-Threoninol provides the highest duplex stabilization when dyes are incorporated in dimer and cluster motifs, enabling ordered H-aggregate formation [2][3]. This property directly supports the fabrication of fluorescence resonance energy transfer (FRET) sensors, excitonic circuits, and light-harvesting DNA nanostructures where inter-dye distance and orientation must be precisely controlled.

Reversible Photoregulation of DNA Hybridization and Enzyme Activity

D-Threoninol surpasses L-Threoninol in stabilizing azobenzene-tethered DNA duplexes, enabling more efficient light-switchable control of hybridization [4]. This advantage is exploited in photo-responsive antisense therapeutics, light-triggered DNA nanodevices, and reversible regulation of DNA-processing enzymes such as RNase H [5].

Chiral Purity Verification During Procurement and Batch Release

The clear melting point difference (Δmp ≈ 6–8 °C) and opposite optical rotation between D- and L-Threoninol provide a simple, cost-effective dual-parameter identity test. When combined with the enantioselective fluorescent probe (R)-5 [6], procurement teams can rigorously confirm chiral purity before releasing material for sensitive synthetic or biological applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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